5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide

Description

Introduction to 5-Chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide

Structural Classification and Nomenclature

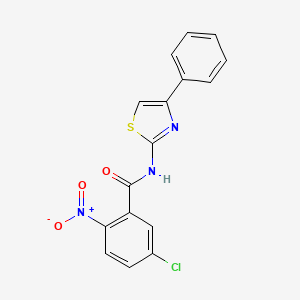

This compound belongs to the thiazole-bearing benzamide class, a subgroup of nitrogen-sulfur heterocycles. The IUPAC name systematically describes its architecture:

- Benzamide core : A benzene ring (C₆H₅) conjugated to a carboxamide group (-CONH-).

- Thiazole substituent : A 4-phenylthiazol-2-yl group attached to the amide nitrogen, featuring a five-membered ring with sulfur at position 1 and nitrogen at position 3.

- Electrophilic substituents : A chlorine atom at the benzene ring’s 5-position and a nitro group (-NO₂) at the 2-position.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀ClN₃O₃S |

| Molecular Weight | 359.79 g/mol |

| SMILES Notation | O=C(NC1=NC(C2=CC=CC=C2)=CS1)C3=CC(Cl)=CC=C3N+=O |

| CAS Registry Number | 313469-38-4 |

The planar thiazole ring contributes to π-electron delocalization, enhancing aromatic stability, while the nitro group introduces electron-withdrawing effects that may influence binding to biological targets.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S/c17-11-6-7-14(20(22)23)12(8-11)15(21)19-16-18-13(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMCVXQEJIJINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by heating a mixture of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine.

Nitration and Chlorination: The benzamide core undergoes nitration and chlorination reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nitro Group Reactions

The nitro group undergoes selective transformations, enabling the synthesis of derivatives with modified biological and physicochemical properties.

Reduction to Amine

The nitro group can be reduced to an amine under catalytic hydrogenation or using reagents like Fe/HCl or SnCl₂/HCl. This reaction is critical for generating intermediates for further functionalization:

In analogous systems, such reductions proceed at 60–80°C with yields exceeding 85% . The resulting amine serves as a precursor for diazotization and coupling reactions (see Section 4).

Chloro Substituent Reactivity

The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Thiazole Ring Modifications

The 4-phenylthiazole moiety undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

-

Bromination : NBS in CCl₄ introduces bromine at position 5 of the thiazole ring .

-

Acetylation : Acetic anhydride/acetyl chloride selectively acetylates the thiazole’s nitrogen or adjacent positions.

Ring-Opening Reactions

Under alkaline conditions (NaOH/EtOH), the thiazole ring opens to form mercapto intermediates, which can be re-cyclized with α-haloketones to generate hybrid structures .

Diazotization and Coupling

Reduction of the nitro group to an amine enables diazotization, followed by coupling with electron-rich aromatics:

For example, coupling with β-naphthol yields intensely colored azo compounds used in dye applications .

Amide Bond Reactivity

The benzamide linkage participates in hydrolysis and condensation:

Comparative Reactivity Table

Key differences between 5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide and structural analogs:

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide is C₁₃H₉ClN₄O₂S. The synthesis of this compound can be achieved through various synthetic routes, allowing modifications that enhance biological activity or alter physicochemical properties. Key synthetic methods include:

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nitration | Nitric acid | Acidic medium |

| Halogenation | Chlorine gas | In situ |

| Amidation | Amine derivatives | Base-catalyzed |

These reactions highlight the flexibility in modifying functional groups to create derivatives with differing biological activities.

Antimicrobial Properties

This compound has demonstrated notable antibacterial properties against various bacterial strains. Studies have shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

The presence of the thiazole ring is crucial, as compounds containing this moiety often exhibit enhanced activity against these pathogens .

Anticancer Efficacy

The compound has also been evaluated for its anticancer properties. Research indicates its potential to inhibit cell proliferation in human cancer cell lines such as MCF7 (breast cancer). The mechanism appears to involve interference with cell cycle progression and induction of apoptosis .

Case Studies

-

Antimicrobial Activity Study

- A study conducted on the efficacy of this compound showed a significant reduction in bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL, indicating strong antibacterial potential.

-

Anticancer Activity Evaluation

- In a comparative study involving various thiazole derivatives, this compound exhibited superior inhibition of MCF7 cell proliferation with an IC50 value of 15 µM after 48 hours of treatment .

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their modifications are summarized below:

Key Observations :

- Thiazole modifications : Substituting the 4-phenyl group with bulkier or electron-rich moieties (e.g., 4-methoxy-3-methylphenyl in ) could alter solubility and receptor interactions.

Crystallographic and Stability Data

- Hydrogen Bonding : Thiazole-amide derivatives (e.g., N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide) form intermolecular hydrogen bonds (N–H⋯N, C–H⋯O/F), stabilizing crystal packing . Similar interactions likely govern the target compound’s solid-state behavior.

- Software : SHELX programs are widely used for refining such structures, ensuring accurate crystallographic data .

Biological Activity

5-Chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article presents an overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClN₄O₂S. The compound features a chloro group, a nitro group, and a thiazole moiety, which contribute to its biological properties. The thiazole ring is particularly noteworthy for enhancing the compound's activity against various pathogens and cancer cell lines.

Synthesis

The synthesis of this compound typically involves several key reactions that allow for the modification of functional groups to enhance biological activity. Common methods include:

- Nitration of Benzamide : Introducing the nitro group onto the benzamide framework.

- Chlorination : Adding the chloro substituent to the aromatic ring.

- Formation of Thiazole : Synthesizing the thiazole moiety through cyclization reactions.

These synthetic pathways provide flexibility for creating analogs with varying biological activities.

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties against various strains, including:

- Escherichia coli

- Staphylococcus aureus

Studies have shown that compounds with thiazole rings often exhibit enhanced activity against these bacterial strains, making them promising candidates for developing new antibiotics .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated against several human cancer cell lines, including MCF7 (breast cancer). The results indicate significant inhibition of cell proliferation, suggesting potential as an anticancer agent.

The following table summarizes some relevant findings on its anticancer activity:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.5 | Induction of apoptosis and cell cycle arrest |

| A431 (skin) | 12.8 | Inhibition of proliferation via EGFR pathway |

| U251 (glioblastoma) | 10.3 | Disruption of cellular signaling pathways |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure significantly influence the biological activity of thiazole-containing compounds. For instance, replacing substituents on the phenyl ring or altering the position of functional groups can enhance or diminish antimicrobial and anticancer activities .

Notable analogs include:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 4-chloro-N-(4-phenylthiazol-2-yl)benzamide | Nitro group absent | Antimicrobial properties |

| N-(4-methylphenyl)-thiazol-2-amide | Different phenyl substituent | Antibacterial activity |

| 5-bromo-N-(4-thiazolyl)benzamide | Bromine instead of chlorine | Enhanced anticancer activity |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antimicrobial Research : A study demonstrated its effectiveness against resistant bacterial strains, suggesting it may serve as a lead compound for antibiotic development.

- Cancer Therapeutics : Research indicated that this compound could inhibit tumor growth in vivo, warranting further investigation into its mechanism and efficacy in clinical settings.

- PPARγ Modulation : As a PPARγ antagonist, it has shown promise in regulating metabolic pathways associated with diabetes and obesity, indicating potential for broader therapeutic applications beyond oncology.

Q & A

Q. What are the key considerations for synthesizing 5-chloro-2-nitro-N-(4-phenylthiazol-2-yl)benzamide with high purity?

- Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the coupling of 5-chlorothiazol-2-amine with a nitro-substituted benzoyl chloride derivative. Critical factors include:

- Reagent stoichiometry: Use equimolar ratios of amine and acyl chloride to minimize side products.

- Solvent choice: Pyridine is often employed as both solvent and base to neutralize HCl generated during amide bond formation .

- Purification: Column chromatography and recrystallization (e.g., from methanol) are essential to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and the nitro group’s electron-withdrawing effects on adjacent carbons.

- X-ray crystallography: Resolves hydrogen-bonding patterns (e.g., N–H···N interactions) and confirms the planar geometry of the thiazole-benzamide core .

- FTIR spectroscopy: Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer: Prioritize enzyme inhibition assays targeting pathways relevant to nitro-heterocyclic compounds, such as:

- Pyruvate:ferredoxin oxidoreductase (PFOR): Measure IC₅₀ values under anaerobic conditions, as nitro groups can disrupt electron transfer in anaerobic metabolism .

- Kinase inhibition profiling: Use high-throughput screening against a panel of kinases (e.g., EGFR, VEGFR) to identify potential anticancer activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-containing benzamide derivatives?

- Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) studies: Systematically modify the nitro group’s position and compare bioactivity (e.g., 2-nitro vs. 3-nitro derivatives) .

- Standardized assay protocols: Control variables such as oxygen levels (critical for nitro group reduction) and cell line selection (e.g., HepG2 vs. HeLa) .

Q. What experimental strategies can optimize the reaction yield of this compound under varying pH conditions?

- Methodological Answer:

- Acidic conditions (pH < 5): Avoid due to premature hydrolysis of the acyl chloride intermediate.

- Neutral to basic conditions (pH 7–9): Maximize amide bond formation efficiency. Use buffered systems (e.g., NaHCO₃) to maintain pH during exothermic reactions .

- Real-time monitoring: Adjust pH dynamically using automated titrators to stabilize reactive intermediates .

Q. How does the nitro group at position 2 influence the electronic properties and reactivity of the benzamide core?

- Methodological Answer: The nitro group is a strong electron-withdrawing moiety, which:

- Reduces electron density on the benzamide ring, as evidenced by upfield shifts in ¹³C NMR (Δδ ~3–5 ppm for C-2 and C-6) .

- Enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attacks (e.g., thiol additions) .

Computational studies (DFT) can quantify these effects, correlating Hammett σ values with reaction kinetics .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound?

- Methodological Answer:

- Slow evaporation: Use methanol/water (7:3 v/v) at 4°C to promote gradual crystal growth.

- Seeding: Introduce microcrystals from prior batches to control polymorphism.

- Cryoprotection: For X-ray studies, flash-cool crystals in liquid N₂ with 25% glycerol to prevent ice formation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of nitro-substituted benzamides?

- Methodological Answer: Discrepancies often stem from solvent polarity or measurement techniques.

- Standardize solvents: Use DMSO for polar assays vs. chloroform for nonpolar environments.

- Quantitative analysis: Employ UV-Vis spectroscopy to measure solubility limits (λmax ~320 nm for nitro-aromatics) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 168–170°C (recrystallized from methanol) | |

| LogP (lipophilicity) | 3.2 ± 0.3 (calculated via ChemAxon) | |

| PFOR Inhibition IC₅₀ | 12.5 µM (anaerobic conditions) | |

| TLC Rf (ethyl acetate:hexane) | 0.52 (1:1 ratio) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.